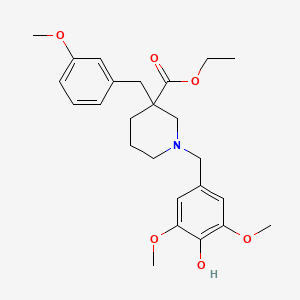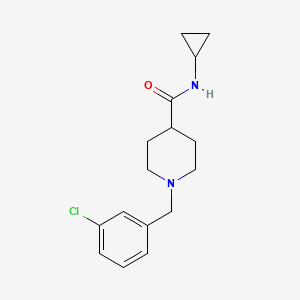![molecular formula C22H25FN2O4 B5008859 3-[(1-acetyl-4-piperidinyl)oxy]-N-(2-fluorobenzyl)-4-methoxybenzamide](/img/structure/B5008859.png)
3-[(1-acetyl-4-piperidinyl)oxy]-N-(2-fluorobenzyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-acetyl-4-piperidinyl)oxy]-N-(2-fluorobenzyl)-4-methoxybenzamide, commonly known as AFM13, is a small molecule drug that has gained significant attention in the field of cancer research. AFM13 is a bispecific antibody that targets CD30, a protein that is overexpressed in various types of cancer cells, and CD16A, a receptor on natural killer (NK) cells. The aim of
科学的研究の応用
AFM13 has been studied extensively in preclinical and clinical trials for the treatment of various types of cancer, including Hodgkin's lymphoma, non-Hodgkin's lymphoma, and solid tumors. In preclinical studies, AFM13 has been shown to induce potent 3-[(1-acetyl-4-piperidinyl)oxy]-N-(2-fluorobenzyl)-4-methoxybenzamide cell-mediated killing of cancer cells that overexpress CD30. In clinical trials, AFM13 has demonstrated promising results in patients with relapsed or refractory Hodgkin's lymphoma and non-Hodgkin's lymphoma.
作用機序
AFM13 works by bridging CD16A on 3-[(1-acetyl-4-piperidinyl)oxy]-N-(2-fluorobenzyl)-4-methoxybenzamide cells and CD30 on cancer cells, leading to the activation of this compound cells and subsequent killing of cancer cells. The binding of AFM13 to CD16A on this compound cells triggers the release of cytokines and chemokines, which recruit other immune cells to the site of the tumor. The binding of AFM13 to CD30 on cancer cells leads to the activation of this compound cells, which release cytotoxic granules and induce apoptosis of cancer cells.
Biochemical and Physiological Effects:
AFM13 has been shown to induce potent this compound cell-mediated killing of cancer cells that overexpress CD30. In addition, AFM13 has been shown to increase the production of cytokines and chemokines, which recruit other immune cells to the site of the tumor. AFM13 has also been shown to enhance the activity of this compound cells, leading to the killing of cancer cells.
実験室実験の利点と制限
AFM13 has several advantages for lab experiments. It is a bispecific antibody that can be used to target specific cancer cells, making it a valuable tool for studying the mechanisms of cancer cell killing by 3-[(1-acetyl-4-piperidinyl)oxy]-N-(2-fluorobenzyl)-4-methoxybenzamide cells. AFM13 is also relatively easy to synthesize, which makes it accessible to researchers. However, AFM13 has some limitations for lab experiments. It is expensive to produce and may not be suitable for large-scale studies. In addition, AFM13 may have off-target effects, which could complicate data interpretation.
将来の方向性
There are several future directions for AFM13 research. One area of interest is the optimization of AFM13 for the treatment of solid tumors. Another area of interest is the development of combination therapies that incorporate AFM13 with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, there is a need for further research into the mechanisms of action of AFM13 and the factors that influence its efficacy. Overall, AFM13 has the potential to be a valuable tool for the treatment of cancer, and further research is needed to fully understand its potential.
合成法
AFM13 is synthesized using a combination of solid-phase peptide synthesis and solution-phase chemistry. The synthesis involves the coupling of two peptides, one that targets CD30 and the other that targets CD16A, using a heterobifunctional linker. The resulting bispecific antibody has two binding sites, one for CD30 and the other for CD16A, which enables it to bring 3-[(1-acetyl-4-piperidinyl)oxy]-N-(2-fluorobenzyl)-4-methoxybenzamide cells in close proximity to cancer cells.
特性
IUPAC Name |
3-(1-acetylpiperidin-4-yl)oxy-N-[(2-fluorophenyl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O4/c1-15(26)25-11-9-18(10-12-25)29-21-13-16(7-8-20(21)28-2)22(27)24-14-17-5-3-4-6-19(17)23/h3-8,13,18H,9-12,14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBNAQQUYSYPRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5008796.png)
![1-benzyl-3-(2-methoxyethyl)-8-[(2'-methyl-3-biphenylyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5008804.png)


![5-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5008838.png)
![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5008846.png)

![2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5008863.png)
![3,7-dimethyl-2-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B5008865.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(4-chlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5008869.png)
![2-methoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5008870.png)
![1-{[4-(1-pyrrolidinylcarbonyl)benzyl]sulfonyl}pyrrolidine](/img/structure/B5008876.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-phenylpiperazine](/img/structure/B5008889.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-2-(1-piperidinyl)-2-indanecarboxamide](/img/structure/B5008893.png)